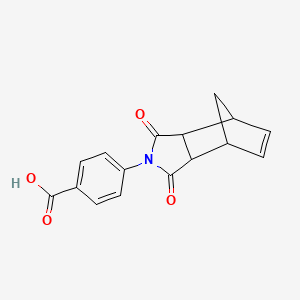

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Vue d'ensemble

Description

4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid, also known as 4-HMIBA, is a synthetic compound that is widely used in scientific research. It is a derivative of 4-hydroxy-3-methoxybenzoic acid, and is classified as an isoindolinone. 4-HMIBA is a versatile compound that can be used in various applications, including as a precursor to other compounds and as a therapeutic agent.

Applications De Recherche Scientifique

Fluorescence Emission

Singh and Baruah (2017) discussed the dual modes and emissions of an amino-naphthoquinone derivative, highlighting tunable fluorescence emissions dependent on solvent, pH, and excitation wavelength. This derivative showed potential applications in fluorescence-based sensing and imaging technologies Singh & Baruah, 2017.

Molecular and Crystal Structures

Qian and Huang (2005) elucidated the molecular and crystal structures of two matrices for MALDI-TOF-MS research, demonstrating their structural intricacies and potential in mass spectrometry applications Qian & Huang, 2005.

Luminescent Properties

Sivakumar et al. (2010) synthesized and studied the photophysical properties of lanthanide 4-benzyloxy benzoates, revealing the influence of electron-donating and withdrawing groups on luminescence. These findings have implications for developing luminescent materials and sensors Sivakumar et al., 2010.

Enzymatic Oxidative Polymerization

Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, highlighting its potential in creating new polymeric materials with high thermal stability Kumbul et al., 2015.

Catalysis and Glycerol Conversion

Deutsch et al. (2007) explored the catalysis and conversion of glycerol into cyclic acetals, offering insights into the use of renewable materials for producing potential novel platform chemicals Deutsch et al., 2007.

Antibacterial and Enzyme Inhibition

Rasool et al. (2015) examined the antibacterial and enzyme inhibition activities of hydrazone derivatives, indicating their potential in developing new therapeutic agents Rasool et al., 2015.

Photocatalytic Degradation

Paola et al. (2002) studied the photocatalytic degradation of organic compounds using transition metal-doped TiO2, highlighting its application in environmental remediation and purification of water Paola et al., 2002.

Propriétés

IUPAC Name |

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c18-14-12-9-1-2-10(7-9)13(12)15(19)17(14)11-5-3-8(4-6-11)16(20)21/h1-6,9-10,12-13H,7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGPPPVPMJYXFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromo-2-furanyl)-[2-[(3-methylphenyl)methylthio]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2748092.png)

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)

![3-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2748095.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748103.png)

![N-[4-[(But-2-ynoylamino)methyl]phenyl]-N-methylpyridine-4-carboxamide](/img/structure/B2748104.png)